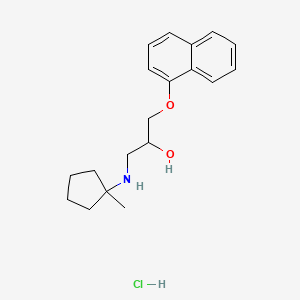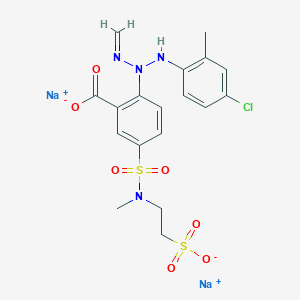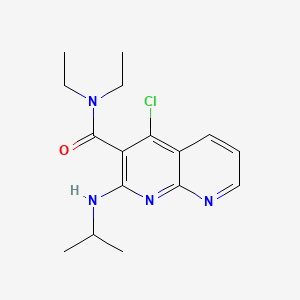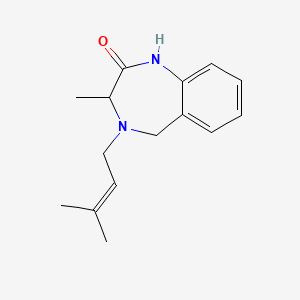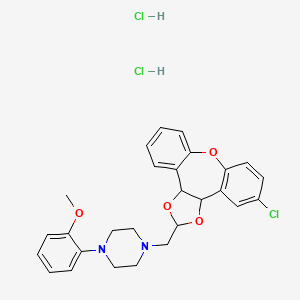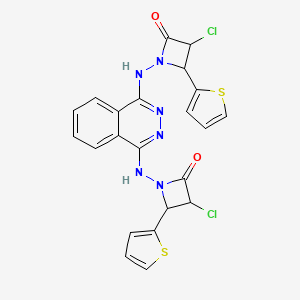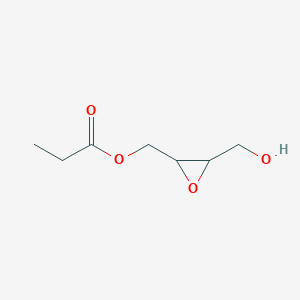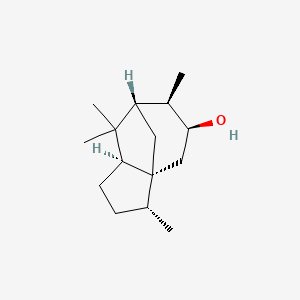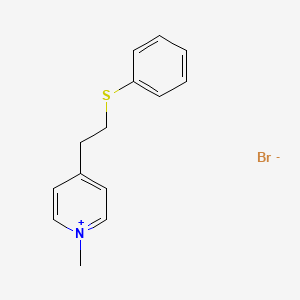
1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C19-H28-N2.2Cl-H and a molecular weight of 357.41 . This compound is known for its pharmacological properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride involves several steps. One efficient route is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original amine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the 3,4-dihydroisoquinolinone moiety, is known to interact with various biological targets, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Isoquinolineethanamine, 3,4-dihydro-N-cyclohexyl-3,3-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolinone derivatives: These compounds share the core structure and exhibit similar biological activities.
N-alkylated tetrahydroisoquinolines: These compounds are also used in pharmacological research and have similar synthetic routes.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s pharmacological properties .
Properties
CAS No. |
126356-35-2 |
|---|---|
Molecular Formula |
C19H30Cl2N2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(3,3-dimethyl-4H-isoquinolin-1-yl)ethyl]cyclohexanamine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-19(2)14-15-8-6-7-11-17(15)18(21-19)12-13-20-16-9-4-3-5-10-16;;/h6-8,11,16,20H,3-5,9-10,12-14H2,1-2H3;2*1H |
InChI Key |
WKMROQFMQLJGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCNC3CCCCC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


